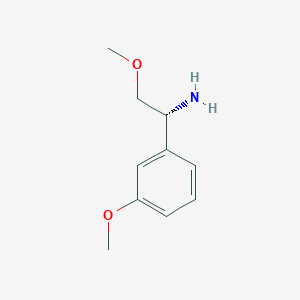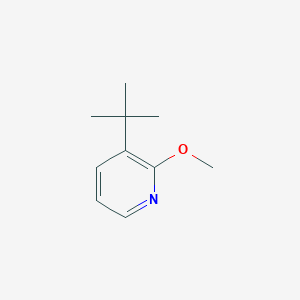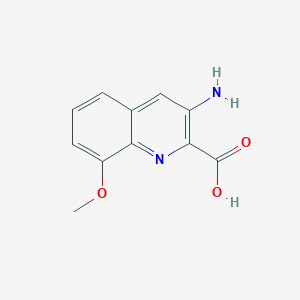![molecular formula C17H23BN2O5 B13657835 (1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid](/img/structure/B13657835.png)
(1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidin]-7-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid: is a boronic acid derivative that features a spirocyclic structure. This compound is notable for its potential applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The presence of the boronic acid group allows it to participate in various chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving an indoline derivative and a piperidine derivative.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, often using a boronic acid pinacol ester as the boron source.
Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound can undergo Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Substitution Reactions: The boronic acid group can be substituted with various electrophiles, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
科学的研究の応用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Cross-Coupling Reactions: Widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology and Medicine:
Drug Discovery:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in various industrial processes
作用機序
The mechanism of action of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid group transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
(1-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid pinacol ester: Similar in structure but with a different spirocyclic core.
1-tert-Butoxycarbonyl-1H-pyrazole-4-boronic acid: Contains a pyrazole ring instead of an indoline ring.
1-tert-Butoxycarbonylindole-2-boronic acid: Similar boronic acid derivative with an indole ring.
Uniqueness: The uniqueness of (1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidin]-7-yl)boronic acid lies in its spirocyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile reagent in various chemical transformations.
特性
分子式 |
C17H23BN2O5 |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
[1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-7-yl]boronic acid |
InChI |
InChI=1S/C17H23BN2O5/c1-16(2,3)25-15(22)20-9-7-17(8-10-20)11-5-4-6-12(18(23)24)13(11)19-14(17)21/h4-6,23-24H,7-10H2,1-3H3,(H,19,21) |
InChIキー |
WSFGYHCURNGXGR-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)C3(CCN(CC3)C(=O)OC(C)(C)C)C(=O)N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


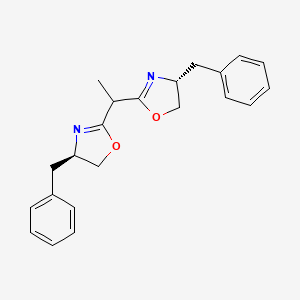



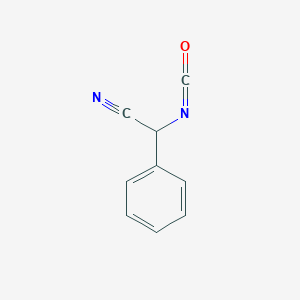
![4-Chloroimidazo[1,2-a]quinoxaline-2-carboxylic acid](/img/structure/B13657794.png)

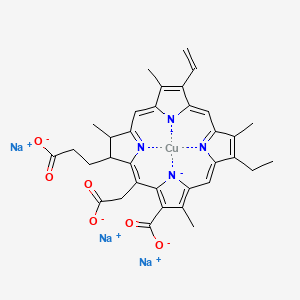
![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)
